

# Cinerin II: A Technical Guide to its Natural Sources and Biosynthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cinerin II**

Cat. No.: **B029433**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cinerin II** is a potent natural insecticide belonging to the pyrethrin family of compounds.<sup>[1]</sup> These esters are renowned for their rapid neurotoxic action in insects, coupled with low mammalian toxicity and swift environmental degradation, making them valuable components in organic agriculture and public health pest control programs.<sup>[2][3]</sup> **Cinerin II**, along with five other related compounds (pyrethrin I, cinerin I, jasmolin I, pyrethrin II, and jasmolin II), is commercially extracted from the flowers of the Dalmatian pyrethrum, *Tanacetum cinerariifolium*.<sup>[1]</sup> This guide provides an in-depth overview of the natural sources of **Cinerin II**, its complex biosynthetic pathway, quantitative data on its occurrence, and detailed experimental protocols for its extraction and for the characterization of its biosynthetic enzymes.

## Natural Sources of Cinerin II

The primary and commercially exclusive source of **Cinerin II** is the flower heads (capitula) of *Tanacetum cinerariifolium* (formerly *Chrysanthemum cinerariifolium*), a perennial plant endemic to the eastern Adriatic coast.<sup>[3][4]</sup> The insecticidal compounds, collectively known as pyrethrins, are most concentrated in the ovaries and developing achenes within the flower heads, where they can constitute over 90% of the plant's total pyrethrin content.<sup>[5][6][7]</sup>

Pyrethrins are categorized into two groups based on their acid moiety. Type II pyrethrins, which include **Cinerin II**, are esters of pyrethric acid and are noted for providing a quick "knock-down"

effect on insects.[3][8] **Cinerin II** itself is the ester of pyrethric acid and the alcohol cinerolone.[5] The relative composition of the six pyrethrin esters can vary significantly between different plant populations and cultivars.[3]

## Biosynthesis of Cinerin II

The biosynthesis of **Cinerin II** is a complex process, drawing intermediates from two distinct metabolic pathways: the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the acid moiety (pyrethric acid) and the oxylipin pathway for the alcohol moiety (cinerolone).[6] These two components are synthesized separately, primarily in the glandular trichomes of the flower ovaries, and are subsequently esterified in the developing achenes to form the final **Cinerin II** molecule.[5][6]

## Biosynthesis of the Pyrethric Acid Moiety

The formation of pyrethric acid is a multi-step enzymatic process that begins with the fundamental building blocks of isoprenoids.

- Formation of Chrysanthemyl Diphosphate: The pathway initiates with the condensation of two molecules of dimethylallyl pyrophosphate (DMAPP), a product of the MEP pathway, to form chrysanthemyl diphosphate (CPP). This crucial step is catalyzed by the enzyme chrysanthemyl diphosphate synthase (TcCDS).[9][10]
- Conversion to Chrysanthemic Acid: TcCDS also facilitates the hydrolysis of CPP to chrysanthemol.[10] This alcohol is then oxidized in a two-step process. First, \*\* T. cinerariifolium alcohol dehydrogenase 2 (TcADH2)\*\* oxidizes chrysanthemol to chrysanthemal.[9][11] Subsequently, \*\* T. cinerariifolium aldehyde dehydrogenase 1 (TcALDH1)\*\* converts chrysanthemal into chrysanthemic acid.[9][11]
- Formation of Pyrethric Acid: Chrysanthemic acid is activated to its CoA thioester. This molecule is then hydroxylated at the C10 methyl group by chrysanthemate-10-hydroxylase (TcCHH), a cytochrome P450 enzyme.[6] The resulting 10-hydroxychrysanthemic acid is then oxidized and methylated to yield pyrethric acid. The final oxidation step is catalyzed by the same TcADH2 and TcALDH1 enzymes, followed by methylation via a methyltransferase (TcCCMT).[6]

## Biosynthesis of the Cinerolone Moiety

The alcohol components of pyrethrins, known as rethrolones, are derived from the plant hormone jasmonic acid (JA).[\[6\]](#)[\[12\]](#) The pathway begins with  $\alpha$ -linolenic acid released from chloroplast membranes.

- Formation of Jasmonic Acid and *cis*-Jasmone:  $\alpha$ -Linolenic acid is converted through the octadecanoid pathway into 12-oxo-phytodienoic acid (OPDA) by the sequential action of lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC).[\[8\]](#)[\[13\]](#) OPDA undergoes  $\beta$ -oxidation and decarboxylation to yield *cis*-jasmone.[\[8\]](#)[\[14\]](#)
- Formation of Jasmolone: *cis*-Jasmone is hydroxylated to produce jasmolone, a reaction catalyzed by the cytochrome P450 enzyme jasmone hydroxylase (TcJMH).[\[2\]](#)[\[12\]](#)
- Putative Formation of Cinerolone: The precise enzymatic steps leading from jasmolone to cinerolone have not yet been fully elucidated and the responsible enzymes remain unidentified.[\[2\]](#)[\[12\]](#)[\[15\]](#) A putative pathway has been proposed, suggesting that (S)-jasmololone undergoes hydroxylation at the terminal ( $\omega$ ) carbon of its side chain by a cytochrome P450-type enzyme. This is followed by further oxidation and decarboxylation to shorten the side chain, yielding (S)-cinerolone.[\[8\]](#)

## Final Esterification

The final step in **Cinerin II** biosynthesis is the esterification of the pyrethric acid moiety (as pyrethroyl-CoA) with the cinerolone alcohol moiety. This reaction is catalyzed by a GDSL lipase-like protein (TcGLIP) in the developing achenes, forming the mature **Cinerin II** ester.[\[6\]](#)[\[12\]](#)

## Quantitative Data

The concentration of **Cinerin II** and other pyrethrins in *T. cinerariifolium* varies based on the cultivar, growing conditions, and extraction method. The following table summarizes quantitative data from various studies.

| Source Material                       | Extraction Method                 | Cinerin II Content            | Total Pyrethrins   | Reference                |
|---------------------------------------|-----------------------------------|-------------------------------|--------------------|--------------------------|
| Dried Flower Heads                    | Not Specified                     | ~9.5% of total pyrethrins*    | 0.36% - 1.3% of DW | [3]                      |
| Callus Culture                        | RP-HPLC                           | High concentration reported   | 17.5 µg/g          | [10 from initial search] |
| Acclimatized Plant (Clone 1)          | n-hexane extraction               | 1.19 mg/g DW                  | 8.84 mg/g DW       | [4]                      |
| Acclimatized Plant (Clone 2)          | n-hexane extraction               | 0.58 mg/g DW                  | 7.91 mg/g DW       | [4]                      |
| Supercritical CO <sub>2</sub> Extract | SC-CO <sub>2</sub> (90 bar, 40°C) | 6.25% of extracted pyrethrins | Not Specified      | [9]                      |
| UAE Extract                           | 80% Ethanol at 70°C               | Detected and quantified       | Up to 104.65 ng/mg | [5]                      |

\*Calculated based on Cinerin I and II comprising 19% of total pyrethrins, assuming an approximate 1:1 ratio.

## Experimental Protocols

### Protocol for Supercritical Fluid Extraction (SFE) of Cinerin II

SFE using carbon dioxide is a green and efficient method for extracting pyrethrins, minimizing thermal degradation and avoiding organic solvent residues.

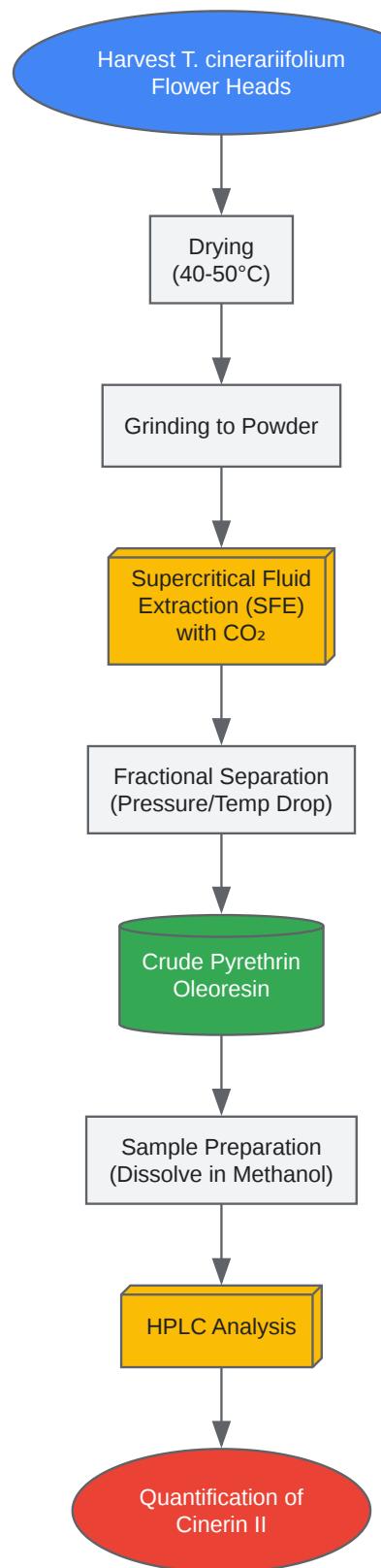
- Material Preparation: Dry the flower heads of *T. cinerariifolium* at a controlled temperature (e.g., 40-50°C) to a constant weight. [15 from initial search] Grind the dried flowers to a fine powder (e.g., ~30 mesh). [16]

- SFE System Setup: Load a known quantity of the powdered plant material (e.g., 100 g) into the extraction vessel of a preparative SFE system.[5]
- Extraction Parameters: Set the extraction conditions. Optimal conditions can vary, but a representative starting point is a pressure of 90-300 bar and a temperature of 40°C.[5][9]
- CO<sub>2</sub> Flow: Introduce supercritical CO<sub>2</sub> into the extraction vessel at a constant flow rate (e.g., 2 kg/h).[5]
- Fractional Separation: The CO<sub>2</sub> containing the dissolved pyrethrins is passed through one or more separators. A typical setup involves a first separator operating at conditions close to the extraction pressure and a lower temperature (e.g., -10°C) and a second separator at lower pressure and ambient temperature (e.g., 15 bar, 25°C) to precipitate the extract.[5][9]
- Extraction Duration: Continue the extraction for a defined period, typically 60-180 minutes. The majority of pyrethrins are often extracted within the first 3 hours.[5][17]
- Sample Collection: Collect the precipitated extract from the separators. The resulting oleoresin is rich in pyrethrins.
- Analysis: Dissolve the extract in a suitable solvent (e.g., methanol) for quantitative analysis by HPLC.[5]

## Protocol for Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes a common method used to identify and confirm the function of enzymes in the pyrethrin biosynthetic pathway, such as TcJMH or TcPYS, using transient expression in *Nicotiana benthamiana*.

- Gene Cloning: Isolate the candidate gene's coding sequence from *T. cinerariifolium* cDNA and clone it into a plant expression vector suitable for agroinfiltration (e.g., under the control of a CaMV 35S promoter).
- Agrobacterium Transformation: Transform *Agrobacterium tumefaciens* (e.g., strain GV3101) with the expression vector.


- Agroinfiltration: Grow the transformed Agrobacterium culture and resuspend it in infiltration buffer. Infiltrate the bacterial suspension into the leaves of 4- to 6-week-old *N. benthamiana* plants.[11][18] For co-expression experiments, mix cultures containing different enzyme constructs before infiltration.[11]
- Substrate Feeding: After 3-5 days of incubation to allow for protein expression, introduce the substrate for the enzyme being tested. For example, to test TcJMH, immerse the leaves in a solution containing its substrate, jasmone.[12][18]
- Metabolite Extraction: After an incubation period (e.g., 24 hours), harvest the infiltrated leaf tissue. Homogenize the tissue and extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).
- Metabolite Analysis: Analyze the extract for the presence of the expected product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] Compare the results to control plants infiltrated with an empty vector or a vector expressing a non-related protein (e.g., EGFP).[11] The identification of the specific product (e.g., jasmolone in the case of TcJMH) confirms the enzyme's function.

## Visualizations

### Biosynthetic Pathway of Cinerin II

Caption: Biosynthetic pathway of **Cinerin II**.

### Experimental Workflow for Cinerin II Extraction and Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for **Cinerin II** extraction and analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [plantaanalytica.com](http://plantaanalytica.com) [plantaanalytica.com]
- 2. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmonone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. [mdpi.com](http://mdpi.com) [mdpi.com]
- 6. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 8. [portlandpress.com](http://portlandpress.com) [portlandpress.com]
- 9. [researchgate.net](http://researchgate.net) [researchgate.net]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Group of Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [researchgate.net](http://researchgate.net) [researchgate.net]
- 16. [ukessays.com](http://ukessays.com) [ukessays.com]
- 17. Preparative supercritical fluid extraction of pyrethrin I and II from pyrethrum flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [researchgate.net](http://researchgate.net) [researchgate.net]

- To cite this document: BenchChem. [Cinerin II: A Technical Guide to its Natural Sources and Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029433#natural-sources-and-biosynthesis-of-cinerin-ii>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)